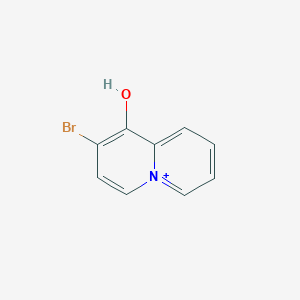

2-Bromo-1-hydroxyquinolizinium

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrNO+ |

|---|---|

Molecular Weight |

225.06 g/mol |

IUPAC Name |

2-bromoquinolizin-5-ium-1-ol |

InChI |

InChI=1S/C9H6BrNO/c10-7-4-6-11-5-2-1-3-8(11)9(7)12/h1-6H/p+1 |

InChI Key |

TYUKIMHYNDTWNE-UHFFFAOYSA-O |

SMILES |

C1=CC=[N+]2C=CC(=C(C2=C1)O)Br |

Canonical SMILES |

C1=CC=[N+]2C=CC(=C(C2=C1)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 Hydroxyquinolizinium and Analogues

Annulation Strategies for Quinolizinium (B1208727) Ring Systems

The formation of the quinolizinium ring system is generally achieved through annulation strategies, which involve the construction of one of the rings onto a pre-existing pyridine (B92270) or piperidine (B6355638) precursor. These methods can be broadly categorized into classical ring-closure reactions that form a strategic nitrogen-carbon bond and modern transition metal-catalyzed approaches that leverage C-H bond activation.

Traditional syntheses of the quinolizinium skeleton often rely on the formation of a key N—C bond to close the second ring onto a pyridine derivative. thieme-connect.de These methods are characterized by their use of well-established reaction types, such as nucleophilic substitution or condensation reactions.

One of the foundational strategies for constructing the quinolizinium ring involves the intramolecular cyclization of a pyridine derivative bearing a side chain with an electrophilic carbon atom. thieme-connect.de A common approach begins with the N-alkylation of a 2-substituted pyridine. wikipedia.org For instance, a 2-pyridylacetonitrile (B1294559) or a related compound can be alkylated with a reagent containing an electrophilic center, such as an alkyl halide or a molecule with a carbonyl group. The subsequent intramolecular cyclization, often acid-catalyzed, forms the second ring.

Another classic example is the Doebner-von Miller reaction, or variations thereof, which can be adapted for quinolizinium synthesis. This involves the reaction of an α,β-unsaturated carbonyl compound with a suitable pyridine derivative. The reaction proceeds through a series of conjugate additions and condensations, ultimately leading to the annulated quinolizinium product.

The condensation of 2-pyridylacetonitrile derivatives with β-dicarbonyl compounds provides a versatile route to functionalized quinolizinium systems. These reactions build upon the inherent reactivity of the methylene (B1212753) group adjacent to the cyano and pyridyl functionalities. For example, functionalized quinolizines and their corresponding quinolizinium salts can be prepared through a cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridin-2-yl)acetate derivatives in water. researchgate.net The reaction proceeds via condensation, cyclization, and subsequent aromatization, which can be promoted under acidic conditions to yield the quinolizinium salt. researchgate.net Similarly, multicomponent reactions involving β-dicarbonyl compounds, aldehydes, and an amine source like 2-furfurylamine can be catalyzed by Lewis acids to produce highly substituted pyridines, a strategy adaptable for fused systems like quinolines. rsc.org

In recent years, transition-metal-catalyzed C–H bond activation has become a powerful and atom-economical tool for synthesizing complex heterocyclic systems, including quinolizinium salts. nsf.govresearchgate.net This approach allows for the direct coupling of simple, readily available precursors like pyridines and alkynes, avoiding the need for pre-functionalized starting materials. nsf.gov Rhodium and Ruthenium complexes have proven particularly effective in this regard. researchgate.netrsc.org

Rhodium(III) catalysis is a prominent method for the synthesis of quinolizinium salts via C-H activation. rsc.org The typical catalytic system involves a rhodium precursor, such as [Cp*RhCl₂]₂, paired with an oxidant, commonly a copper(II) salt like Cu(OAc)₂·H₂O. rsc.org This process facilitates the oxidative annulation of 2-alkenylpyridines or arylpyridines with alkynes. rsc.orgacs.org The proposed mechanism generally involves a pyridine-directed C-H activation at the ortho position of the vinyl or aryl group, followed by alkyne insertion into the Rh-C bond, and subsequent reductive elimination to form the annulated product and regenerate the active catalyst. rsc.org This methodology has been successfully applied to synthesize a wide range of functionalized quinolizinium salts, including benzo[ij]imidazo[2,1,5-de]quinolizinium and quinolizino[3,4,5,6-ija]quinolinium systems. rsc.orgacs.org The reactions are often highly regioselective with unsymmetrical alkynes. rsc.org

Table 1: Examples of Rh(III)-Catalyzed Synthesis of Quinolizinium Systems

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Vinylpyridines | Alkynes | [CpRhCl₂]₂ / Cu(OAc)₂ | Quinolizinium Salts | rsc.org |

| Aryl Imidazolium Salts | Alkynes | [CpRhCl₂]₂ / Cu(OAc)₂·H₂O | Benzo[ij]imidazo[2,1,5-de]quinolizinium Salts | rsc.org |

| Pyridin-2(1H)-ones | Alkynes | Cp*Rh(MeCN)₃₂ / Cu(OAc)₂ | 4H-Quinolizin-4-ones | nih.gov |

| Arylpyridiniums | Alkynes | Rh(III) catalyst | Quinolizino[3,4,5,6-ija]quinolinium Salts | acs.org |

| Pyridine | 1,3-Diyne / DCE | [Cp*RhCl₂]₂ / Cu(OAc)₂ / Co(OAc)₂·4H₂O | Tricyclic-fused Quinoliziniums | researchgate.net |

Ruthenium(II) catalysts offer a more cost-effective alternative to rhodium for promoting similar oxidative annulation reactions. acs.org Ru(II)-catalyzed C-H activation has been effectively used to synthesize quinolizinium and isoquinolinium salts. rsc.orgacs.org The catalytic systems, often involving complexes like [Ru(p-cymene)Cl₂]₂, also typically employ a copper-based oxidant such as Cu(OAc)₂·H₂O. acs.org These reactions proceed through the oxidative annulation of substrates like 2-vinylpyridines or arylimidazolium salts with internal alkynes. rsc.orgscispace.com The methodology is valued for its broad substrate scope and tolerance of various functional groups, enabling the synthesis of complex π-conjugated fused heterocyclic salts. researchgate.netnih.gov

Table 2: Examples of Ru(II)-Catalyzed Synthesis of Quinolizinium Analogues

| Primary Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Vinylpyridines | Alkynes | [Ru(p-cymene)Cl₂]₂ / AgSbF₆ / Cu(OAc)₂·H₂O | Quinolizinium Salts | rsc.org |

| 2-Arylquinoxalines | Internal Alkynes | [Ru(p-cymene)Cl₂]₂ / AgSbF₆ / Cu(OAc)₂·H₂O | Annulated Quinoxalinilium Salts | acs.org |

| Arylimidazolium Salts | Alkynes | Ru(II) catalyst | Benzo[ij]imidazo[2,1,5-de]quinolizinium Salts | scispace.com |

| Imidazo[1,5-a]quinolin-2-iums | Internal Alkynes | Ru(II) catalyst | Fused Imidazo[1,5-a]quinolin-2-ium Derivatives | nih.gov |

Transition Metal-Catalyzed C–H Bond Activation Approaches

Cooperative Copper and Rhodium Catalysis for Quinolizinium Salt Synthesis

A notable method for constructing the fundamental quinolizinium salt skeleton involves a cooperative catalytic system utilizing both copper and rhodium. This approach facilitates a dehydroannulation reaction between substituted 2-ethylpyridines and alkynes. The transformation is efficiently achieved with a rhodium(III) catalyst, typically at a low loading of 1 mol%, in conjunction with an excess of a copper(II) salt, such as copper(II) acetate (B1210297).

The reaction proceeds through a proposed mechanism where the copper(II) salt mediates the C(sp³)–H activation of the 2-ethylpyridine, leading to the in situ formation of a 2-vinylpyridine (B74390) intermediate. Subsequently, the Rh(III) catalyst promotes a pyridine-directed vinylic C(sp²)–H activation and annulation with an alkyne partner to yield the final quinolizinium salt. This method demonstrates high product yields and a broad tolerance for various functional groups on both the pyridine and alkyne substrates.

Functionalization and Derivatization Routes to 2-Bromo-1-hydroxyquinolizinium Structures

Once the core quinolizinium ring is formed, further functionalization can be undertaken to introduce specific substituents, such as the bromo and hydroxyl groups found in the target compound.

Synthesis via Reaction of 1-Acetoxy-2-bromoquinolizinium Bromide with Substituted Anilines

A specific route to derivatives of this compound involves the reaction of 1-Acetoxy-2-bromoquinolizinium bromide with appropriately substituted anilines. nih.gov This reaction leads to the formation of this compound bromide substituted anilinium salts. nih.gov

In a typical procedure, 1-Acetoxy-2-bromoquinolizinium bromide is dissolved in a suitable solvent like isopropanol, and a substituted aniline (B41778) is added. The mixture is then heated under reflux. For example, the reaction with p-phenoxyaniline, when boiled under reflux for 3.5 hours, yields the corresponding p-phenoxyanilinium salt of this compound bromide. prepchem.com This method provides a direct pathway to complex derivatives of the target compound.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| 1-Acetoxy-2-bromoquinolizinium bromide | p-Phenoxyaniline | Isopropanol | Reflux, 3.5 hrs | This compound bromide p-phenoxyanilinium salt | 65% | prepchem.com |

Direct Bromination of 1-Hydroxyquinolizinium Bromide

The introduction of a bromine atom onto the quinolizinium ring can be achieved through direct electrophilic bromination. The cationic nature of the quinolizinium ring makes it resistant to electrophilic attack, but substitution is possible, particularly on activated rings. wikipedia.org Research has shown that hydroxyquinolizinium salts can undergo bromination. rsc.org

Specifically, 1-, 2-, and 3-hydroxyquinolizinium salts are susceptible to bromination, yielding monobrominated products. rsc.org The reaction is typically carried out by treating an aqueous solution of the hydroxyquinolizinium salt with bromine. rsc.org This suggests a direct pathway to this compound bromide by starting with 1-Hydroxyquinolizinium bromide and treating it with a brominating agent like molecular bromine (Br₂). rsc.orgevitachem.com The reaction conditions, such as solvent (e.g., acetic acid) and temperature, are critical for achieving good yields and purity. evitachem.com

Regioselectivity and Yield Optimization in Synthetic Pathways

Controlling the position of substitution (regioselectivity) and maximizing the product quantity (yield) are crucial aspects of synthetic chemistry.

| Reaction Type | Catalyst/Reagent | Yield Range | Key Optimization Factors | Reference |

| Rhodium-catalyzed [5 + 2] C–H/N–H Annulation | [Cp*RhCl₂]₂ / Li₂CO₃ | up to 86% | Solvent (1,4-dioxane), Additive (Li₂CO₃) | chinesechemsoc.org |

| Suzuki-Miyaura reaction of 9-bromobenzo[b]quinolizinium with phenylboronic acid | Pd(dppf)Cl₂˙CH₂Cl₂ | 42% | Catalyst choice, reaction conditions | thieme-connect.com |

| Arylation of benzo[b]quinolizinium-9-boronic acid | Pd(dppf)Cl₂˙CH₂Cl₂ or Pd(PPh₃)₂Cl₂ | 15-81% | Nature of bromoarene, catalyst | thieme-connect.com |

| Synthesis of anilinium salt from 1-Acetoxy-2-bromoquinolizinium bromide | None | 65% | Reaction time, purification method | prepchem.com |

Chemical Transformations and Reactivity Profiles of 2 Bromo 1 Hydroxyquinolizinium and Its Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in which a nucleophile displaces a leaving group. libretexts.orgchemguide.co.uk In the context of 2-bromo-1-hydroxyquinolizinium, the bromine atom serves as a leaving group, and the electron-deficient quinolizinium (B1208727) ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. thieme-connect.de

Reactions Forming Substituted Anilinium Salts

A series of substituted anilinium salts have been synthesized from the reaction of 1-acetoxy-2-bromoquinolizinium bromide with various substituted anilines. nih.gov This reaction proceeds via a nucleophilic substitution mechanism where the aniline (B41778) derivative attacks the C-2 position of the quinolizinium ring, displacing the bromide ion. The resulting anilinium derivatives have demonstrated a range of anti-inflammatory activities. nih.gov

The general scheme for this transformation involves the reaction of an appropriately substituted aniline with a 2-bromoquinolizinium (B492369) salt. nih.gov

Table 1: Synthesis of Substituted Anilinium Salts from 1-Acetoxy-2-bromoquinolizinium Bromide This table summarizes the reaction of 1-acetoxy-2-bromoquinolizinium bromide with different substituted anilines to yield corresponding anilinium salts.

| Reactant (Substituted Aniline) | Product (Substituted Anilinium Salt) |

| Aniline | 2-(Phenylamino)-1-hydroxyquinolizinium bromide |

| 4-Chloroaniline | 2-(4-Chlorophenylamino)-1-hydroxyquinolizinium bromide |

| 4-Methoxyaniline | 2-(4-Methoxyphenylamino)-1-hydroxyquinolizinium bromide |

| 4-Methylaniline | 2-(4-Methylphenylamino)-1-hydroxyquinolizinium bromide |

| Data sourced from scientific literature. nih.gov |

Modification of Cysteine-Containing Peptides and Proteins via Nucleophilic Addition

The thiol group of cysteine is a potent nucleophile and is often targeted for the chemoselective modification of peptides and proteins. researchgate.netnih.gov Quinolizinium-based reagents have been developed for this purpose. rsc.org These reagents, particularly those with electron-deficient alkynyl groups, can selectively react with cysteine residues in peptides and proteins. rsc.orgresearchgate.net

The reaction proceeds through a nucleophilic addition of the cysteine's sulfhydryl group to the quinolizinium scaffold. This bioconjugation has been shown to achieve high conversions, making these quinolizinium compounds effective fluorescent labels for tracking proteins. rsc.orgresearchgate.net For instance, fluorescent quinolizinium compounds have been used to modify a cysteine-containing decapeptide (STSSSCNLSK) and proteins like Bovine Serum Albumin (BSA) with good to excellent conversions (up to 99%). rsc.org

Table 2: Bioconjugation of Quinolizinium Compounds with a Cysteine-Containing Peptide This table shows the conversion percentages for the reaction between various functionalized quinolizinium compounds and the cysteine-containing peptide STSSSCNLSK.

| Quinolizinium Compound | Conversion (%) |

| 1a | 89 |

| 1b | 95 |

| 1c | 82 |

| 1d | 97 |

| 1e | 94 |

| 1f | 94 |

| Reaction conditions: Peptide (0.1 mM), Quinolizinium (1 equiv.), 20 mM Tris·HCl (pH 7.4)/DMSO (95:5), 25 °C, 16 h. Data sourced from scientific literature. rsc.org |

Rearrangement Reactions

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton or functional groups. Quinolizinium salts can undergo such transformations under specific conditions.

Rearrangements of Quinolizinium Diazonium Salts

Quinolizinium diazonium salts, which can be prepared from the corresponding aminoquinolizinium salts via diazotization, are known to undergo rearrangement reactions. rsc.orgbyjus.comlkouniv.ac.in The diazotization process itself involves treating a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. byjus.comnptel.ac.in

When 1-aminoquinolizinium salts are treated with aqueous nitrous acid, they form the intermediate quinolizinium-1-diazonium salt. This unstable intermediate then undergoes rearrangement to yield cis-3-(v-triazolo[1,5-a]pyridyl)acraldehydes. These products can be subsequently isomerized to their trans-isomers. rsc.org The mechanism involves a ring-opening and re-closure sequence initiated by the loss of dinitrogen gas from the diazonium salt. rsc.org

Cyclization Reactions

Further research into palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings on bromoquinolizinium platforms, has enabled the synthesis of various aryl- and alkynyl-substituted derivatives. thieme-connect.debeilstein-journals.orgresearchgate.net These reactions expand the structural diversity and can be precursors to further intramolecular cyclization reactions to create novel polycyclic aromatic systems. researchgate.net

Mechanistic Investigations of 2 Bromo 1 Hydroxyquinolizinium Chemistry

Mechanistic Pathways of Quinolizinium (B1208727) Ring Formation

The construction of the quinolizinium core often involves the formation of a new ring fused to a pre-existing pyridine (B92270) moiety. Modern synthetic methods frequently employ transition-metal-catalyzed C–H activation and annulation strategies, which provide atom-economical routes to these heterocyclic systems.

The synthesis of quinolizinium salts via C–H activation typically involves the reaction of a substituted pyridine, such as a 2-alkenylpyridine, with an alkyne coupling partner. vulcanchem.com Catalysts based on rhodium(III) and ruthenium(II) have proven particularly effective for this transformation. vulcanchem.com

A widely proposed mechanism for the rhodium-catalyzed annulation begins with the coordination of the pyridine nitrogen of the 2-vinylpyridine (B74390) substrate to the rhodium(III) center. This is followed by a pyridine-assisted vinylic C–H bond activation, which forms a five-membered rhodacycle intermediate. Subsequent coordination and insertion of an alkyne into the rhodium-carbon bond generates an expanded seven-membered rhodacycle. The final step is a reductive elimination, which closes the second ring to form the aromatic quinolizinium salt and regenerates the active rhodium catalyst. vulcanchem.com

Cobalt-catalyzed systems have also been developed for the oxidative annulation of nitrogen-containing arenes with alkynes to produce quaternary ammonium (B1175870) salts, including quinoliziniums. libretexts.org The process involves an N-directed ortho C–H bond activation on a pyridine-based substrate by a cobalt catalyst, followed by an oxidative annulation with an alkyne. libretexts.org These reactions demonstrate high regioselectivity, with C-H activation occurring at the less sterically hindered site of the aromatic ring. libretexts.org

These catalytic C–H activation/annulation reactions have been applied to the synthesis of complex, extended quinolizinium-fused systems, highlighting the robustness of the methodology. organic-chemistry.org For instance, rhodium catalysis was successfully employed in the key annulation step to create novel quinolizinium-fused corannulene (B50411) derivatives. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Quinolizinium Ring Formation

| Catalyst System | Key Substrates | Proposed Mechanistic Steps | Reference(s) |

|---|---|---|---|

| Rhodium(III) or Ruthenium(II) | 2-Alkenylpyridines, Alkynes | Pyridine-assisted vinylic C–H activation, Alkyne insertion, Reductive elimination | vulcanchem.com, |

| Cobalt | 2-Arylpyridines, Alkynes | N-directed ortho C–H bond activation, Oxidative annulation | libretexts.org |

| Rhodium(III) | Polycyclic Pyridine Derivatives, Alkynes | C–H activation/annulation (CHAA) | scispace.com, organic-chemistry.org |

The nitrogen atom of the pyridine ring plays a pivotal and multifaceted role in the cyclization processes that form the quinolizinium system. Its primary function in many transition-metal-catalyzed reactions is that of a directing group. libretexts.org By coordinating to the metal center (e.g., Rh, Ru, Co), the nitrogen atom positions the catalyst proximally to a specific C–H bond, typically at the ortho position of a vinyl or aryl substituent, facilitating its cleavage in the activation step. vulcanchem.comlibretexts.org

Beyond its role as a directing group, the inherent nucleophilicity of the pyridine nitrogen is fundamental to the cyclization itself, particularly in classical, non-metal-catalyzed methods. youtube.com In these pathways, the nitrogen can act as an intramolecular nucleophile, attacking an electrophilic carbon to forge the final N–C bond that closes the second ring. youtube.com

Furthermore, the nucleophilicity of the nitrogen in pyridine and related heterocycles is exploited to generate a variety of reactive dipoles, such as pyridinium (B92312) ylides and zwitterions, which can participate in cycloaddition reactions to build fused heterocyclic scaffolds. wikipedia.orgslideshare.net This reactivity underscores the electronic character of the nitrogen atom as a key driver in the formation of N-bridgehead heterocyclic systems like quinolizinium salts. wikipedia.org

Elucidation of Reaction Mechanisms for Derivatization

The 2-bromo-1-hydroxyquinolizinium scaffold contains two key functional groups—a bromine atom and a hydroxyl group—that can be targeted for further chemical modification. The bromine atom, attached to an electron-deficient aromatic ring, is particularly susceptible to derivatization through transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions.

One of the most powerful methods for the derivatization of bromoquinolizinium salts is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. scispace.comwikipedia.org This reaction creates a new carbon-carbon bond by coupling the organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org

The catalytic cycle for the Suzuki coupling is generally understood to proceed through three main steps: libretexts.orgslideshare.net

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinolizinium salt to form a Pd(II) complex. libretexts.org

Transmetalation: The organoboron species, activated by the base, transfers its organic group (e.g., an aryl or vinyl group) to the palladium center, displacing the halide. libretexts.orgwikipedia.org The exact mechanism of this step is still a subject of investigation but is crucial for forming the key intermediate. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final derivatized product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Alternatively, the bromine atom on the quinolizinium ring can be replaced via a nucleophilic substitution mechanism. The positively charged quinolizinium core renders the attached carbon atoms electrophilic, making them susceptible to attack by nucleophiles. wikipedia.org The general mechanism involves the attack of a nucleophile on the carbon bearing the bromine atom, with the simultaneous or subsequent departure of the bromide ion, which is a good leaving group. wikipedia.orglibretexts.org

A specific example is the preparation of 2-hydroxyquinolizinium (B240274) bromide from 2-bromoquinolizinium (B492369) bromide by treatment with silver acetate (B1210297). researchgate.net This reaction likely proceeds via nucleophilic substitution of the bromide by the acetate ion, followed by hydrolysis to yield the hydroxyl group. The hydroxyl group itself can be derivatized; for instance, treatment with alkali can convert 2-hydroxyquinolizinium bromide into the corresponding 2-quinolizone. researchgate.net

Mechanistic Understanding of Rearrangement Processes

The study of rearrangement reactions provides deeper insight into the stability and reactivity of heterocyclic scaffolds. In systems related to quinolizinium, such as indolizines and isoquinolines, various rearrangements have been documented. libretexts.orgnih.gov

One relevant transformation involves a Beckmann rearrangement. The oxime of a precursor ketone can undergo rearrangement upon treatment with acid to yield a 1-amino-2-hydroxyquinolizinium (B1180471) salt. libretexts.org This process involves the transformation of an oxime into an amide-like structure within the heterocyclic system.

Mechanistic studies on the acid-catalyzed rearrangement of related 1-benzyl-1,2-dihydroisoquinolines have shown that the process is intermolecular. nih.gov Experiments designed to detect radical intermediates have been negative, suggesting that a simple radical-based mechanism is unlikely. nih.gov Furthermore, the transformation of optical activity during the rearrangement indicates a stereospecific process. nih.gov This has led to the proposal of a modified mechanism involving the formation of ion pairs in an anionic chain reaction, proceeding via an antarafacial stereospecific SN2' pathway, rather than a simple synchronous suprafacial migration. nih.gov While these studies were not performed on this compound itself, they provide a valuable mechanistic framework for understanding potential rearrangement pathways within the broader class of quinolizinium and related N-bridgehead heterocycles.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Bromo-1-hydroxyquinolizinium, a combination of proton, carbon, and potentially nitrogen NMR studies would provide a complete picture of its atomic connectivity. While comprehensive NMR studies on quinolizinium (B1208727) derivatives have been limited, data from related heterocyclic systems allow for a detailed predictive analysis. thieme-connect.de

The ¹H NMR spectrum is expected to show distinct signals for each of the six protons on the quinolizinium core. These signals would appear in the aromatic region, typically downfield (δ > 7.0 ppm), due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom. The precise chemical shifts and coupling patterns (doublets, triplets, etc.) would allow for the assignment of each proton to its specific position on the bicyclic system. The proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which could be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Nine distinct signals would be anticipated for the nine carbon atoms of the quinolizinium ring. The carbons bonded to the electronegative bromine, oxygen, and positively charged nitrogen atoms (C1, C2, and the bridgehead carbons C4a and C9a) would be shifted significantly downfield. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH and quaternary carbons, aiding in the definitive assignment of each signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on data from analogous quinoline (B57606) and quinolizinium structures. rsc.orgresearchgate.netarkat-usa.org

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | Broad, variable | 150 - 160 |

| C2-Br | - | 115 - 125 |

| C3 | 7.5 - 8.0 | 130 - 140 |

| C4 | 8.5 - 9.5 | 120 - 130 |

| C6 | 8.0 - 9.0 | 135 - 145 |

| C7 | 7.8 - 8.2 | 125 - 135 |

| C8 | 7.8 - 8.2 | 125 - 135 |

| C9 | 8.0 - 9.0 | 140 - 150 |

| C4a | - | Quaternary, variable |

| C9a | - | Quaternary, variable |

Nitrogen NMR (¹⁴N or ¹⁵N) spectroscopy, while less common, can offer direct insight into the electronic environment of the nitrogen atom. For the this compound cation, the nitrogen atom is quaternary and part of a fused aromatic system. This environment would result in a characteristic chemical shift in the ¹⁵N NMR spectrum. Studies on related nitrogen-doped polycyclic aromatic hydrocarbons show that the chemical environment significantly influences the nitrogen resonance. acs.org The positive charge would lead to a downfield shift compared to neutral pyridine-like nitrogens. However, challenges such as the low natural abundance and sensitivity of ¹⁵N, and the quadrupolar broadening associated with ¹⁴N, make these studies technically demanding.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. uni-saarland.de For the this compound cation (C₉H₇BrNO⁺), HRMS would yield an exact mass value, allowing for the unambiguous determination of its molecular formula.

A key feature in the mass spectrum of this compound would be a distinctive isotopic pattern caused by the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in two major peaks in the mass spectrum: the molecular ion peak (M⁺) containing ⁷⁹Br, and an M+2 peak of almost equal intensity corresponding to the ion containing ⁸¹Br. neu.edu.tryoutube.com This characteristic doublet is a clear diagnostic indicator for the presence of one bromine atom in the molecule.

Table 2: Calculated Exact Masses for the this compound Cation (C₉H₇BrNO⁺)

| Isotopic Composition | Exact Mass (Da) |

| C₉H₇⁷⁹Br N O⁺ | 223.97056 |

| C₉H₇⁸¹Br N O⁺ | 225.96851 |

X-ray Crystallography for Solid-State Structure Elucidation

Furthermore, this analysis would reveal how the molecules pack in the crystal lattice. It would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. The absolute configuration of the molecule in the crystal can also be determined. nih.gov Although a specific crystal structure for this compound has not been reported in the surveyed literature, the parameters that such an analysis would provide are well-established.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C-O, C-Br). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-C-C, C-N-C). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Distances | Distances between atoms of adjacent molecules, revealing packing forces. |

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy levels (electronic transitions). The UV-Vis spectrum of this compound is dominated by π-π* transitions within the extended conjugated aromatic system.

Research by Fozard and Jones on related derivatives provides insight into the absorption properties. rsc.org For instance, methylated analogs of this compound exhibit strong absorption maxima in both the UV-A and visible regions. These absorptions are characteristic of the quinolizinium chromophore. The position and intensity of these bands are influenced by substituents and the solvent environment. Many quinolizinium derivatives are also known to be fluorescent, emitting light upon relaxation from an excited electronic state, a property that is valuable in applications like cellular imaging and chemical sensing. researchgate.netbeilstein-journals.org

Table 4: UV-Visible Absorption Maxima for Related this compound Derivatives in Water rsc.org

| Compound | λmax 1 (nm) | log ε | λmax 2 (nm) | log ε |

| 2-Bromo-1-hydroxy-6-methylquinolizinium bromide | 216 | 4.45 | 368 | 4.12 |

| 2-Bromo-1-hydroxy-8-methylquinolizinium bromide | 216 | 4.61 | 365 | 4.18 |

Theoretical and Computational Studies on 2 Bromo 1 Hydroxyquinolizinium

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)

Electronic structure calculations are fundamental to understanding the reactivity and kinetic stability of a molecule. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. thieme-connect.com

For a hypothetical analysis of 2-Bromo-1-hydroxyquinolizinium, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the energies of these frontier orbitals. google.com From these energies, various global reactivity descriptors could be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). acs.org

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Formula | Hypothetical Value (a.u.) |

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| Energy Gap | ΔE = ELUMO - EHOMO | Data not available |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Data not available |

| Global Electrophilicity | ω = μ²/2η (where μ ≈ -χ) | Data not available |

| (This table is for illustrative purposes only, as specific data for the target compound is not available in the literature.) |

Quantum Chemistry Calculations for Property Prediction

Quantum chemistry provides the tools to predict various molecular properties before a compound is synthesized, guiding experimental efforts.

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. asm.orgnih.gov Computational methods can predict the NLO response of a molecule, primarily by calculating the first-order hyperpolarizability (β). Molecules with large β values are considered promising candidates for NLO applications. asm.org The calculation for this compound would involve optimizing its geometry and then computing the static dipole moment (μ) and the first hyperpolarizability components using DFT. google.com The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the quinolizinium (B1208727) core could potentially lead to interesting NLO properties.

Table 2: Hypothetical Calculated Nonlinear Optical Properties for this compound

| Property | Symbol | Hypothetical Value |

| Dipole Moment | μ | Data not available |

| First Hyperpolarizability | β | Data not available |

| (This table is for illustrative purposes only, as specific data for the target compound is not available in the literature.) |

Mechanistic Computational Modeling

Mechanistic computational modeling is used to elucidate reaction pathways, understand transition states, and predict the feasibility of chemical transformations. For this compound, such modeling could be applied to understand its synthesis or its potential reactions. For example, computational studies could model the final steps of its synthesis, such as the cyclization and aromatization to form the quinolizinium ring, identifying the transition state energies and reaction intermediates. This would provide a deeper understanding of the reaction mechanism and could help in optimizing reaction conditions. To date, no such mechanistic studies for this specific compound have been published.

Conformational Analysis and Molecular Orbital Calculations

The three-dimensional structure of a molecule is critical to its function and properties. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule (its global minimum) and other low-energy conformers. For this compound, this would involve rotating the hydroxyl group to find the most stable orientation relative to the planar quinolizinium ring system. Molecular orbital calculations would then be performed on the optimized geometry to visualize the distribution of electron density in orbitals other than just the HOMO and LUMO, providing a more complete picture of the molecule's electronic landscape. thieme-connect.com While studies on quinolizinium-fused systems have involved DFT calculations to confirm structures, specific conformational analyses for this compound are not present in the reviewed literature.

Advanced Applications of 2 Bromo 1 Hydroxyquinolizinium Derivatives in Materials Science and Chemical Research

Fluorescent Materials and Probes

The inherent fluorescence of the quinolizinium (B1208727) core has been harnessed to create a new generation of fluorescent materials and probes with exceptional properties. These materials are finding applications in various scientific and technological domains.

Development of Fluorescent Quinolizinium Ionic Liquids/Salts

A significant breakthrough in the field has been the development of quinolizinium-based ionic liquids (ILs) and salts that exhibit remarkably high fluorescence quantum yields. ionike.comrsc.orgrsc.orgionike.com Unlike typical ionic liquids that often have side chains on the cation which can lead to thermal instability, quinolizinium ILs feature an unbranched cation core. ionike.comrsc.org This structural feature contributes to their stability and unique fluorescent properties.

These ionic liquids have been synthesized and characterized, revealing unexpectedly high quantum yields, in some cases exceeding 99% in solution. ionike.comrsc.orgrsc.org For instance, certain quinolizinium salts display strong fluorescence with an emission maximum (λem) around 334 nm in solution and bright cyan fluorescence (λem ~465 nm) when in a molten state. ionike.comrsc.orgrsc.org This dual-state emission highlights the tunability of their photophysical properties. The high quantum yields are particularly noteworthy as they are typically associated with larger, polycyclic aromatic systems; the quinolizinium ring is one of the smallest bicyclic aromatic systems to exhibit such near-perfect fluorescence. ionike.com The development of these highly fluorescent ionic liquids opens up possibilities for creating novel, high-efficiency fluorescent materials with low molecular weights. ionike.comrsc.org

| Compound Example | State | Emission Max (λem) | Quantum Yield (Φf) |

| Quinolizinium Salt | Solution | ~334 nm | >99% |

| Quinolizinium Salt | Molten | ~465 nm | - |

Quinolizinium-Based Fluorescent Reagents for Chemical Modification

Functionalized quinolizinium derivatives have been designed as highly effective fluorescent reagents for the targeted modification of biomolecules. rsc.orgrsc.orgpolyu.edu.hk A series of these reagents have been synthesized and utilized for the selective labeling of cysteine-containing peptides and proteins. rsc.orgrsc.orgpolyu.edu.hk The modification process involves a nucleophilic addition reaction between the sulfhydryl group of cysteine and an electron-deficient alkynyl group on the quinolizinium fluorescent reagent. rsc.orgrsc.org This method has demonstrated high selectivity and excellent conversion rates, reaching up to 99%. rsc.orgrsc.orgpolyu.edu.hk

These quinolizinium-based labels offer significant advantages, including improved water solubility compared to many traditional organic fluorescent dyes, which is a crucial factor for biological applications. rsc.org The successful labeling of proteins with these reagents allows for their use as protein stains in techniques like SDS-PAGE gel electrophoresis. rsc.org

Tunable Photophysical Properties and Quantum Yields

A key advantage of quinolizinium-based fluorophores is the ability to tune their photophysical properties through chemical modification. ionike.comrsc.orgnih.govresearchgate.net The emission properties and quantum yields of these compounds can be modulated by altering substituents on the quinolizinium core. ionike.combeilstein-journals.org For example, the introduction of different aryl groups can influence the emission energy. beilstein-journals.org

Furthermore, the emission characteristics of quinolizinium salts can be dramatically altered by changing their physical state, as seen in the shift from UV fluorescence in solution to bright cyan fluorescence in the molten state. ionike.comrsc.org This tunability is crucial for the design of "smart" materials and sensors that respond to their environment. Researchers have developed silyl-substituted quinolizinium derivatives, named JR-Fluors, which possess tunable emission properties and large Stokes shifts, making them suitable for applications in photocatalysis and cellular imaging. rsc.orgnih.govresearchgate.net The quantum yields of some quinolizinium derivatives have been reported to be as high as 0.14 in aqueous buffer solutions. nih.gov

Nonlinear Optical (NLO) Materials

The unique electronic structure of the quinolizinium cation, characterized by a positively charged acceptor unit, makes it an excellent candidate for the development of second-order nonlinear optical (NLO) materials. These materials are essential for applications in optoelectronics and photonics.

Design and Synthesis of Quinolizinium-Based NLO Chromophores

Novel NLO chromophores have been designed and synthesized based on the quinolizinium cation as the acceptor (A+) unit. urjc.esresearchgate.netresearchgate.neturjc.esresearchgate.net These chromophores typically follow a donor-acceptor (D-A+) or donor-π-acceptor-donor (D-A+-D) architecture. urjc.esresearchgate.net The synthesis often involves the reaction of haloquinolizinium salts with various π-rich N-heterocyclic donors. urjc.esresearchgate.netresearchgate.net This synthetic approach allows for the creation of both one-dimensional and two-dimensional chromophores. urjc.esresearchgate.net

Experimental and theoretical studies have confirmed that these quinolizinium-based chromophores can lead to a new generation of NLO materials with enhanced performance. researchgate.net The inherent polarization between the donor and acceptor components is a key factor that modulates the NLO properties. urjc.esresearchgate.net The first hyperpolarizabilities (β), a measure of the second-order NLO response, have been determined using techniques like hyper-Rayleigh scattering. urjc.esresearchgate.netresearchgate.net

Influence of Substituents on Nonlinear Optical Properties

The NLO properties of quinolizinium-based chromophores are highly dependent on the nature of the donor and acceptor substituents. researchgate.netacs.orgidexlab.com Systematic studies have been conducted to understand the effects of donor strength, conjugation length, and molecular symmetry on the two-photon emission efficiency. acs.orgidexlab.com

For instance, comparing chromophores with dimethylaniline versus methoxyphenyl electron donors reveals the impact of donor strength on the NLO response. acs.orgidexlab.com It has been shown that a symmetric D-π-A+-π-D architecture can lead to superior NLO properties. acs.org One such molecule, featuring a methoxyphenyl substituent, exhibited a high two-photon absorption cross-section of 1140 GM. acs.org Theoretical calculations, including DFT, HF, and MP2 methods, have been employed to examine the electronic structures and to support the experimental findings, providing a rational basis for the design of new NLO materials with tailored properties. urjc.esresearchgate.neturjc.es The strategic selection of substituents is therefore a powerful tool for optimizing the NLO performance of these advanced materials. researchgate.net

| Chromophore Architecture | Donor Substituent | Key Finding |

| D-π-A+-π-D | Methoxyphenyl | High two-photon absorption cross-section (1140 GM). acs.org |

| D-A+ | N-heterocycles | Inherent polarization modulates NLO properties. urjc.esresearchgate.net |

Role as Synthetic Intermediates in Organic Synthesis

The utility of 2-bromo-1-hydroxyquinolizinium and its derivatives as synthetic intermediates in organic chemistry is primarily centered on their function as electrophilic scaffolds. The presence of a bromine atom, a good leaving group, on the electron-deficient quinolizinium core renders the C2-position susceptible to nucleophilic attack. This reactivity allows for the strategic introduction of various functional groups, enabling the synthesis of more complex, substituted quinolizinium salts.

A significant application of these intermediates is in the synthesis of novel nitrogen-containing heterocyclic compounds. Specifically, derivatives like 1-acetoxy-2-bromoquinolizinium bromide serve as key precursors for preparing a range of 2-substituted quinolizinium salts through nucleophilic aromatic substitution.

One of the most well-documented applications is the reaction of 1-acetoxy-2-bromoquinolizinium bromide with substituted anilines. nih.gov In this type of reaction, the aniline (B41778) acts as a nucleophile, displacing the bromo substituent at the 2-position of the quinolizinium ring to form a new carbon-nitrogen bond. This reaction provides a direct route to a class of compounds known as 2-(substituted amino)quinolizinium bromides, which have been investigated for their biological activities. nih.govacs.org The reaction is typically carried out by heating the reactants in a suitable solvent, such as isopropanol. prepchem.com

A specific, well-documented example of this synthetic strategy is the preparation of the this compound bromide p-phenoxyanilinium salt. prepchem.com This reaction demonstrates the practical application of the bromoquinolizinium salt as a versatile intermediate for creating new molecular architectures. Detailed findings from this synthesis are presented in the table below.

Table 1: Synthesis of this compound bromide p-phenoxyanilinium salt

| Parameter | Details | Reference |

|---|---|---|

| Starting Material (Electrophile) | 1-Acetoxy-2-bromoquinolizinium bromide | prepchem.com |

| Starting Material (Nucleophile) | p-Phenoxyaniline | prepchem.com |

| Solvent | Isopropanol | prepchem.com |

| Reaction Conditions | The stirred mixture was boiled under reflux for 3.5 hours. | prepchem.com |

| Product | This compound bromide p-phenoxyanilinium salt | prepchem.com |

| Yield | 65% | prepchem.com |

| Product Appearance | Gold crystals | prepchem.com |

The general transformation highlights the role of 2-bromoquinolizinium (B492369) derivatives as foundational building blocks for accessing a library of substituted heterocyclic compounds. The reaction scheme can be generalized as shown below.

Table 2: General Reaction Scheme for Nucleophilic Substitution

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound derivative | Nucleophile (e.g., R-NH2) | 2-Substituted-1-hydroxyquinolizinium derivative | Nucleophilic Aromatic Substitution |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of the core quinolizinium (B1208727) structure is well-established, often starting from 2-substituted pyridines. wikipedia.org More advanced and efficient methods are continually being developed to create substituted derivatives. One promising trend is the use of transition-metal-catalyzed C-H bond activation and annulation reactions. For instance, rhodium(III) and ruthenium(II) catalysts have been successfully employed in the reaction of 2-alkenylpyridines with alkynes to construct the quinolizinium framework in good to excellent yields. scribd.com Another innovative approach involves the Pt(II)-catalyzed cyclization of 2-arylpyridine propargyl alcohols, which proceeds through a platinum-carbene intermediate. researchgate.net

A key precursor for related compounds, 1-acetoxy-2-bromoquinolizinium bromide, has been synthesized and used to prepare anilinium salts. nih.gov This suggests a synthetic pathway where the hydroxy group is protected as an acetate (B1210297) during the synthesis and later deprotected. Future work will likely focus on refining these multi-step syntheses and exploring one-pot procedures, such as the water-based synthesis of quinolizinium salts from chromone-3-carboxaldehydes and ethyl 2-(pyridine-2-yl)acetate derivatives, which simplifies the process and enhances yields. researchgate.net

| Synthetic Method | Catalyst/Reagents | Key Features | Reported Yields |

| C-H Activation/Annulation | Rh(III) or Ru(II) complexes | High efficiency for substituted derivatives | Good to Excellent |

| Pt-Catalyzed Cyclization | Pt(II) catalyst, Protic acid | Proceeds via a carbene intermediate | Not specified |

| Water-Based Annulation | Acidic conditions in water | Environmentally friendly, simple operation | 83–96% researchgate.net |

| Precursor-Based Synthesis | 1-acetoxy-2-bromoquinolizinium bromide + Aniline (B41778) | Access to functionalized derivatives | Not specified nih.gov |

Exploration of New Reactivity Patterns

The chemical behavior of 2-Bromo-1-hydroxyquinolizinium is dictated by its three core components: the electron-deficient quinolizinium ring, the bromo substituent, and the hydroxy substituent. The quinolizinium cation itself is generally resistant to electrophilic attack. wikipedia.org The bromine atom, however, opens the door to a variety of powerful cross-coupling reactions.

A significant area for future exploration is the use of palladium-catalyzed reactions, such as the Stille coupling. Research has shown that bromoquinolizinium ions can react with various organostannanes (alkenyl-, alkynyl-, or arylstannanes) to form new carbon-carbon bonds. thieme-connect.de These reactions, typically catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0), can yield a diverse array of functionalized quinolizinium derivatives with moderate to very good yields (35–91%). thieme-connect.de Exploring this reactivity for this compound could lead to novel compounds with tailored electronic and photophysical properties.

The hydroxy group adds another layer of reactivity. It is known that hydroxyquinolizinium derivatives can undergo deprotonation in response to changes in pH. beilstein-journals.org This acid-base chemistry is crucial as it can dramatically alter the molecule's electronic structure and, consequently, its optical properties.

| Reaction Type | Reagents | Potential Product Class | Significance |

| Stille Coupling | Organostannanes, Pd(0) catalyst | Aryl-, Alkenyl-, or Alkynyl-quinoliziniums | Extends π-conjugation, tunes properties thieme-connect.de |

| Nucleophilic Substitution | Anilines | Anilinium salts | Creates derivatives with biological activity nih.gov |

| Deprotonation | Base | Merocyanine-type dye | pH-dependent switching of optical properties beilstein-journals.org |

| Catalytic Hydrogenation | H₂, Catalyst | Quinolizidine | Saturation of the aromatic system wikipedia.org |

Design of Advanced Functional Materials

Quinolizinium derivatives are increasingly recognized as versatile building blocks for advanced functional materials. thieme-connect.dedntb.gov.ua Their inherent fluorescence, charge, and planar structure make them suitable for a range of applications.

One of the most promising areas is in the development of fluorescent materials. Quinolizinium salts can exhibit exceptionally high fluorescence quantum yields, in some cases approaching 100%. ionike.com They have been developed as tunable pH fluorescent probes for cell imaging, where their fluorescence can be switched "on" or "off" by modulating a photoinduced electron transfer (PET) process. researchgate.net The 1-hydroxy group in this compound is particularly relevant here, as hydroxy-substituted quinoliziniums are known to be photoacids, with their acidity increasing dramatically upon excitation. beilstein-journals.org This property could be harnessed to create highly sensitive fluorescent sensors.

Furthermore, quinolizinium salts have been investigated as a new type of ionic liquid. ionike.com These materials are composed entirely of ions and can be designed to have specific functions, such as high thermal stability and conductivity, making them suitable for use in organic electronics. dntb.gov.uaionike.com The fusion of a quinolizinium core with other aromatic systems, like corannulene (B50411), has been shown to produce materials with lower band gaps and higher electron affinity, indicating their potential as optoelectronic materials. acs.org The specific bromo and hydroxy substituents would further modulate these properties, with the heavy bromine atom potentially influencing intersystem crossing rates and the hydroxy group providing a site for hydrogen bonding and directing self-assembly.

Integration in Supramolecular Assemblies for Photonic Applications

The cationic nature and planar shape of the quinolizinium ring make it an ideal guest for various macrocyclic host molecules, leading to the formation of functional supramolecular assemblies. These assemblies can exhibit unique photophysical behaviors not seen in the individual components.

A key emerging trend is the use of cucurbit[n]urils (CB[n]) as hosts. Research on a similar compound, 3-hydroxynaphtho[1,2-b]quinolizinium, demonstrated that it binds to cucurbit ionike.comuril (CB ionike.com) with moderate affinity. beilstein-journals.org This host-guest complexation significantly alters the properties of the quinolizinium dye, increasing the pKa value of the hydroxy group by two to three orders of magnitude. beilstein-journals.org This demonstrates that supramolecular encapsulation can be a powerful tool to tune the photonic response of hydroxyquinolizinium derivatives. Future research on this compound could explore its interactions with different CB[n] hosts to finely control its pH-dependent fluorescence and photoacidity for applications in sensing and molecular switching.

Beyond synthetic hosts, quinolizinium salts are known to bind efficiently to DNA, often through intercalation. acs.orgacs.org This interaction can lead to photoinduced DNA cleavage, suggesting applications in photochemotherapy. acs.org The integration of this compound into such biological supramolecular assemblies represents a significant avenue for developing new photobiological tools and therapeutic agents. The combination of DNA-binding capabilities with tunable photophysics through supramolecular interactions could lead to highly versatile functional dyes. beilstein-journals.org N-methylquinolinium derivatives, a related class of compounds, have also shown high potential for various photonic applications, including nonlinear optics and solar photovoltaics. researchgate.net

Q & A

Basic: What are the established synthetic routes for 2-Bromo-1-hydroxyquinolizinium, and what critical reaction parameters must be controlled?

Methodological Answer:

The compound is synthesized via diazotization of 2-amino-1-hydroxyquinolizinium bromide (precursor) using NaNO₂ in hydrobromic acid (HBr), followed by thermal decomposition. Key parameters include:

- Temperature control (0–5°C) to suppress side reactions.

- Stoichiometric excess of HBr (1.2–1.5 eq) to ensure complete bromination.

- Reaction time (2–4 hours) to avoid over-decomposition.

Documentation must include spectral validation (¹H/¹³C NMR, HRMS) and purity checks (HPLC ≥95%). For reproducibility, experimental protocols should align with journal guidelines requiring detailed synthetic procedures and characterization data for novel compounds .

Basic: Which spectroscopic and chromatographic methods are mandatory for confirming the identity of this compound?

Methodological Answer:

- ¹H NMR : Aromatic protons appear at δ 8.5–9.5 ppm (quinolizinium core).

- ¹³C NMR : C-Br signal at ~110 ppm; hydroxyl-bearing carbon at δ 160–165 ppm.

- HRMS : Expected m/z 239.9724 [M+H]⁺ (C₉H₇BrNO).

- HPLC : C18 column, gradient elution (MeCN:H₂O, 70:30 to 95:5), retention time ~12.3 min.

- X-ray crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria).

Supplementary information must archive raw spectral data and chromatograms per reproducibility standards .

Advanced: What mechanistic evidence explains the preference for bromination at the C2 position in 1-hydroxyquinolizinium systems?

Methodological Answer:

The C2 bromination selectivity arises from:

- Resonance stabilization : The hydroxyl group at C1 donates electron density, stabilizing the Wheland intermediate at C2.

- DFT calculations : Show lower activation energy for C2 attack (ΔG‡ = 18.3 kcal/mol) vs. C4 (ΔG‡ = 24.7 kcal/mol).

- Kinetic isotope effects : kH/kD > 2 confirms electrophilic aromatic substitution.

Comparative studies with Cl⁻/I⁻ analogs reveal halogen-dependent regioselectivity, with Br achieving optimal balance between electrophilicity and leaving-group ability .

Advanced: How can conflicting NMR data between synthesized batches of this compound be systematically resolved?

Methodological Answer:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., enol-keto shifts) causing signal splitting.

- 2D-COSY/NOESY : Resolves overlapping peaks; confirms coupling between C3-H and C4-H.

- Deuteration studies : Replace -OH with -OD to simplify splitting patterns.

- ICP-MS analysis : Detects trace metals (e.g., Fe³⁺) that catalyze decomposition.

Contradictions often stem from solvent polarity (DMSO vs. CDCl₃) or impurities; protocols should specify solvent and drying methods .

Basic: What purification strategies effectively remove residual starting materials from this compound synthesis?

Methodological Answer:

- Recrystallization : Use EtOAc/hexanes (3:1 v/v) to isolate crystals (mp 108–110°C).

- Centrifugal partition chromatography : Achieves >99% purity with a two-phase solvent system (heptane/EtOAc/MeOH/H₂O).

- TLC validation : Rf = 0.4 (CH₂Cl₂:MeOH 9:1, UV detection).

Residual 2-amino precursors are quantified via GC-MS (DB-5 column, 70 eV EI mode) .

Advanced: What experimental designs enable precise measurement of the compound’s acid dissociation constant (pKa) in aqueous and non-aqueous media?

Methodological Answer:

- Aqueous pKa : UV-Vis titration (λ = 320 nm) across pH 1–13, using 0.1 M HCl/NaOH. Data fitted to Henderson-Hasselbalch equation.

- Non-aqueous pKa : Potentiometry in DMSO/water (4:1), calibrated with picric acid as reference.

- Hammett analysis : Correlates pKa with substituent effects (σ⁺ = +0.78 for -Br).

Triplicate measurements account for tautomerization equilibria, with error margins <0.1 units .

Table 1. Key Characterization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.